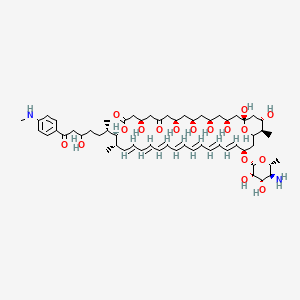

Perimycin A

描述

Historical Context of Discovery and Early Characterization

The journey of Perimycin (B1143787) began with its initial isolation in a crude form in 1952 by Wooldridge and Hoffmann. who.int Subsequent research led to a more detailed understanding of this compound.

Perimycin is produced by the bacterium Streptomyces coelicolor var. aminophilus. wikipedia.orgonelook.com The initial discovery and isolation were from the strain designated NRRL 2390. drugfuture.com The isolation process from fermentation broths of this actinomycete laid the groundwork for further chemical and biological investigations. who.int Streptomyces coelicolor is a model organism for studying the regulation of antibiotic biosynthesis, as it produces several chemically distinct antibiotics. nih.gov

Perimycin A is classified as an aromatic heptaene polyene macrolide. vt.edumdpi.com This classification is based on two key structural features:

Heptaene: The macrolide ring contains a chromophore consisting of seven conjugated double bonds. vt.edu

Aromatic: It possesses an aromatic moiety, specifically a p-aminoacetophenone or its N-methyl derivative, as part of its structure. mdpi.comiopan.gda.pl

Polyene macrolides are a large family of natural products characterized by a large macrocyclic lactone ring with a series of conjugated double bonds. vt.eduresearchgate.net They are almost exclusively produced by Streptomyces species. vt.edu

This compound possesses several structural features that set it apart from other polyene macrolides. mdpi.comnih.gov One of the most significant distinctions is the nature of its sugar moiety. While most polyene macrolides contain the aminosugar D-mycosamine, this compound is glycosylated with D-perosamine (4-amino-4,6-dideoxy-D-mannose). mdpi.commdpi.comdcu.ie

Another key distinguishing feature is the absence of an exocyclic carboxyl group, a common feature in many other polyenes. mdpi.comnih.govnih.gov This structural variation has been shown to influence the compound's biological activity, particularly its hemolytic properties. nih.gov The stereostructure of this compound has been elucidated through NMR studies, which also led to a revision of its gross structure, changing the position of a keto group. nih.gov

| Feature | This compound | Typical Polyene Macrolides (e.g., Amphotericin B) |

| Sugar Moiety | D-Perosamine | D-Mycosamine |

| Exocyclic Group | Lacks a carboxyl group | Contains a carboxyl group |

| Aromatic Group | Present (p-aminoacetophenone derivative) | Absent in non-aromatic heptaenes |

Classification as an Aromatic Heptaene Polyene Macrolide

Overview of Research Trajectories and Academic Significance

Research on this compound has followed several key trajectories, underscoring its academic significance. Initial studies focused on its isolation, purification, and the elucidation of its structure. drugfuture.com The unique structural elements of this compound, particularly the perosamine sugar and the lack of a carboxyl group, have made it a subject of interest for structure-activity relationship studies. nih.govnih.gov

More recent research has delved into the biosynthesis of this compound, including the genetic basis for the production of its unusual sugar and other modifications. nih.govmdpi.com The PerDI glycosyltransferase, responsible for attaching perosamine to the aglycone, has been a particular focus of study. researchgate.netmdpi.com This research has implications for synthetic biology, with efforts to engineer the biosynthesis of novel polyene analogues with potentially improved properties. researchgate.netmdpi.com The compound's ionophoric and hemolytic activities have also been investigated, providing insights into its mechanism of action. drugfuture.comnih.gov

属性

CAS 编号 |

62327-61-1 |

|---|---|

分子式 |

C59H88N2O17 |

分子量 |

1097.3 g/mol |

IUPAC 名称 |

(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione |

InChI |

InChI=1S/C59H88N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-49(76-58-56(73)55(72)54(60)39(4)75-58)33-52-38(3)51(70)35-59(74,78-52)34-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)32-53(71)77-57(36)37(2)20-25-42(62)31-50(69)40-21-23-41(61-5)24-22-40/h6-19,21-24,36-39,42-44,46-49,51-52,54-58,61-64,66-68,70,72-74H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36-,37-,38+,39+,42?,43+,44-,46-,47+,48-,49-,51-,52-,54+,55-,56-,57-,58-,59+/m0/s1 |

InChI 键 |

SIJFZOSSGXKJCI-FTNWOYNKSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O |

手性 SMILES |

C[C@H]1/C=C/C=C/C=C\C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)N)O)O |

规范 SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O |

同义词 |

perimycin A |

产品来源 |

United States |

Advanced Structural Elucidation and Conformational Analysis

Methodologies for Stereochemical Assignment and Gross Structure Revision

The determination of the precise atomic arrangement of Perimycin (B1143787) A has been a challenging endeavor, requiring the application of multiple advanced analytical techniques. Initial structural proposals have been refined over time through rigorous analysis, leading to a revised and accurate depiction of the molecule. A significant revision to the gross structure of Perimycin A involved moving the position of the keto group from C-13 to C-5. nih.gov

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. nih.govnlk.cz Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to unravel the complex proton and carbon framework of the molecule. nih.gov

Advanced NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), have been crucial in establishing the connectivity of atoms and the spatial proximity of protons. nih.gov These experiments provide through-bond and through-space correlations, which are essential for piecing together the intricate macrolide ring and the orientation of its various substituents. For instance, the analysis of coupling constants and NOE data from these spectra has allowed for the definitive assignment of the relative stereochemistry of the numerous chiral centers within the molecule. nih.govscispace.com The stereostructure of this compound was ultimately established based on comprehensive NMR studies. nih.gov

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| 1H NMR | Provides information about the chemical environment of protons. ijpsonline.com | Used to identify the types of protons and their immediate surroundings. nih.gov |

| 13C NMR | Provides information about the carbon skeleton of the molecule. ijpsonline.com | Essential for determining the carbon framework and identifying functional groups. |

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (typically 2-3 bonds apart). nih.gov | Helps to establish the connectivity of the proton spin systems within the macrolide ring. |

| TOCSY (Total Correlation Spectroscopy) | Reveals entire spin systems of coupled protons. nih.gov | Useful for identifying all protons within a particular structural fragment. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, regardless of bond connectivity. | Crucial for determining the three-dimensional conformation and relative stereochemistry. nih.gov |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in determining the elemental composition of this compound with high accuracy. scirp.orgfda.gov This technique provides a precise molecular weight, which is fundamental for deducing the molecular formula. scirp.org

Tandem Mass Spectrometry (MS/MS) has been instrumental in confirming the structural fragments of this compound. labmanager.comnationalmaglab.orgunt.eduwikipedia.org In MS/MS experiments, the intact molecule is first selected and then fragmented. The resulting fragment ions are analyzed to provide information about the connectivity of the molecule. nationalmaglab.orgwikipedia.org This fragmentation pattern serves as a fingerprint, allowing for the verification of the proposed structure and the identification of specific substructures, such as the perosamine sugar and the polyene chain. jmb.or.krkoreascience.kr

| Technique | Measurement | Significance |

|---|---|---|

| HRMS | Precise Mass-to-Charge Ratio (m/z) | Determination of the elemental composition and molecular formula (C59H88N2O17). |

| Tandem MS (MS/MS) | Fragmentation Pattern | Confirmation of structural motifs and connectivity of the molecule. labmanager.comwikipedia.org |

Computational Approaches in Conformational Dynamics and Stereochemistry

Computational chemistry has emerged as a powerful tool to complement experimental data in the structural analysis of complex molecules like this compound. iupac.orguoa.grchemalive.com Molecular mechanics and quantum chemical calculations are used to explore the energetically favorable conformations of the molecule. iupac.orgwgtn.ac.nz These methods can predict the relative energies of different stereoisomers and conformers, providing theoretical support for the experimentally determined structure. csic.es By comparing the calculated NMR parameters of various possible structures with the experimental data, researchers can gain further confidence in the assigned stereochemistry. csic.es

Analysis of Unique Structural Moieties in this compound

The Significance of Perosamine Glycosylation

A defining characteristic of this compound is its glycosylation with perosamine, a 4-amino-4,6-dideoxy-D-mannose sugar. mdpi.comnih.gov This is in contrast to many other polyene antibiotics, such as amphotericin B, which are typically glycosylated with mycosamine (B1206536). mdpi.comresearchgate.net The PerDI glycosyltransferase is responsible for attaching the perosamine sugar to the aglycone. mdpi.com The nature and position of this sugar moiety are critical for the molecule's interaction with biological membranes. The biosynthesis of GDP-α-D-perosamine from GDP-α-D-mannose involves a two-step process catalyzed by a dehydratase and a transaminase. nih.gov

Absence of Exocyclic Carboxyl Group and its Structural Implications

Role of the Polyene Chromophore in Molecular Configuration

The stereostructure of this compound has been established through detailed Nuclear Magnetic Resonance (NMR) studies. nih.govnih.gov Conformational analysis, which relies on techniques like NMR spectroscopy to measure coupling constants and observe Nuclear Overhauser Effects (NOEs), allows for the determination of the relative populations of conformers in solution. copernicus.orgnih.govauremn.org.br For polyenes, the geometry of the double bonds within the chromophore is a key determinant of the molecule's three-dimensional structure.

The stability of the entire molecule is greatly dependent on the integrity of this chromophore. vt.edu The conjugated system creates a largely planar section within the macrolide ring, and its rigidity influences the conformational freedom of the rest of the molecule. This structural aspect is a shared characteristic among polyene antibiotics, where the length and geometry of the polyene chain are primary factors in their classification and molecular behavior. vt.edumdpi.com

Interactive Data Table: Representative NMR Data for Polyene Chromophores

The following table presents typical proton-proton coupling constants (3JH,H) for olefinic protons in polyene chains, which are critical for determining the E (trans) or Z (cis) geometry of the double bonds that define the chromophore's configuration.

| Bond Geometry | Typical 3JH,H Coupling Constant (Hz) | Implication for Molecular Shape |

| E (trans) | 14 - 16 | Results in a more linear, extended, and planar chromophore section. |

| Z (cis) | 9 - 12 | Introduces a significant bend or "kink" in the chromophore chain. |

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Amphotericin B |

| Partricin |

Biosynthetic Pathways and Genetic Engineering

Microbial Producers and Natural Isolation

Primary Producer: Streptomyces aminophilus

The principal microbial source of Perimycin (B1143787) is the bacterium Streptomyces aminophilus. ucd.ienih.gov This species, belonging to the actinomycetes, naturally synthesizes Perimycin as a mixture of three main types: A, B, and C, with Perimycin A being the major and most studied component. wikipedia.org The strain Streptomyces coelicolor var. aminophilus NRRL 2390 is a well-documented producer of this antibiotic, which is also referred to by the names fungimycin (B75795) and NC 1968. google.com

Other Microbial Sources and Isolation Techniques

While Streptomyces aminophilus is the primary producer, the discovery of novel microbial sources remains an area of active research, driven by the potential for identifying new polyene macrolides. nih.gov The isolation of Perimycin from microbial cultures typically involves techniques that exploit its physicochemical properties.

Initial screening for antibiotic-producing organisms often employs the "crowded plate" technique, where soil or other microbial sources are diluted and plated to yield well-isolated colonies. adarshcollege.inactascientific.com The presence of an antibiotic-producing colony is indicated by a zone of growth inhibition around it. adarshcollege.in Further screening incorporates a specific test organism to confirm the desired antibiotic activity. adarshcollege.in

For the isolation of actinomycetes like Streptomyces, various pre-treatment methods can be applied to the environmental samples. These include drying and heating, which select for desiccation- and heat-resistant spores, and differential centrifugation to separate motile from non-motile genera. bipublication.commdpi.com The composition of the isolation media is also critical and is often designed to be low in nutrients to favor the growth of less common actinomycetes over fast-growing bacteria. mdpi.com

Once a producing strain is identified and cultured, often through submerged aerobic fermentation, the antibiotic is extracted from the culture medium. google.com For Perimycin, extraction can be achieved using solvents like n-butanol. google.com Subsequent purification steps are then necessary to separate Perimycin from other metabolites and to resolve the different Perimycin variants.

Elucidation of the Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous region of DNA containing all the genes required for its production. researchgate.net The elucidation of this cluster has provided significant insights into the enzymatic machinery responsible for constructing this complex molecule.

Identification and Annotation of Key Genes (PKS, Glycosyltransferases, Cytochrome P450s)

The Perimycin BGC contains a suite of genes encoding the enzymes that carry out the stepwise synthesis of the molecule. Key among these are:

Polyketide Synthases (PKS): The core of the Perimycin macrolactone ring is assembled by a type I modular polyketide synthase. nih.govresearchgate.netresearchgate.net These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units to build the polyketide chain. nih.gov The organization of PKS genes in polyene BGCs is often complex, sometimes occurring in subclusters. nih.gov

Glycosyltransferases (GTs): A crucial step in Perimycin biosynthesis is the attachment of the perosamine sugar. This is catalyzed by a specific glycosyltransferase, PerDI. ucd.ienih.gov This enzyme is of particular interest as it transfers a sugar other than the more common mycosamine (B1206536) to the polyene macrolactone. ucd.ie PerDI shares sequence identity with mycosaminyl transferases from other polyene biosynthetic pathways. ucd.ie

Cytochrome P450s: These enzymes are typically responsible for tailoring reactions that modify the polyketide backbone. researchgate.netresearchgate.netencyclopedia.pub In many polyene BGCs, a cytochrome P450 homolog of AmphN is responsible for oxidizing a methyl branch to a carboxyl group. nih.govencyclopedia.pubmdpi.com However, a distinguishing feature of Perimycin is the absence of this exocyclic carboxyl group, a modification that does not occur in its biosynthesis. ucd.iemdpi.com Other cytochrome P450 enzymes may be involved in other hydroxylation or epoxidation reactions on the macrolactone ring. nih.govencyclopedia.pub

Enzymatic Steps in Macrolactone Ring Formation

The formation of the Perimycin macrolactone ring is a complex process catalyzed by the PKS assembly line. The process begins with a starter unit, which is sequentially elongated by the addition of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA. Each module of the PKS is responsible for one cycle of elongation and can contain various domains (e.g., ketoreductase, dehydratase, enoylreductase) that determine the stereochemistry and degree of reduction at each step. nih.gov The final step in the formation of the macrolactone ring is the cyclization of the linear polyketide chain, a reaction often catalyzed by a thioesterase (TE) domain located at the end of the last PKS module. nih.govresearchgate.netbas.bg

Biosynthesis of the Perosamine Sugar Moiety

A distinctive feature of Perimycin is its glycosylation with perosamine (4,6-dideoxy-4-amino-D-mannose), in contrast to the more common mycosamine found in many other polyene antibiotics. ucd.ienih.govresearchgate.net The biosynthesis of the activated sugar donor, GDP-perosamine, proceeds from the precursor GDP-mannose. ucd.ieresearchgate.net

The pathway involves two key enzymatic steps:

The conversion of GDP-mannose to GDP-4-keto-6-deoxymannose. ucd.ieresearchgate.net

A direct transamination at the C-4 position, catalyzed by the perosamine synthase PerDII, to form GDP-perosamine. ucd.ienih.govresearchgate.net This PLP-dependent enzyme transfers an amino group, typically from glutamate, to the keto-sugar intermediate. wikipedia.org

This pathway is distinct from mycosamine biosynthesis, which involves an additional isomerization step to form a 3-keto intermediate before transamination. nih.govresearchgate.net The genes for perosamine biosynthesis, including the perosamine synthase (perDII), are located within the Perimycin BGC. ucd.ie

Role of PerDI Glycosyltransferase and PerDII Perosamine Synthase

Strategies for Biosynthetic Pathway Engineering

The genetic and biochemical understanding of polyene biosynthesis, including that of perimycin, has opened avenues for biosynthetic pathway engineering. ucd.ienih.gov These strategies aim to create novel polyene analogs by manipulating the genetic makeup of producer organisms, with the goal of generating compounds with improved pharmacological properties. ucd.ienih.gov

A primary strategy for creating new polyene analogs involves the genetic manipulation of well-characterized producer strains, such as Streptomyces nodosus, which produces amphotericin B. ucd.ienih.gov Research has focused on replacing the native mycosamine sugar of amphotericin with the perosamine from perimycin. ucd.ie

This was achieved by introducing the perDII (perosamine synthase) and perDI (perosaminyltransferase) genes from S. aminophilus into S. nodosus mutants. ucd.ienih.gov However, direct replacement was inefficient because the PerDI enzyme could not effectively glycosylate the amphotericin aglycone. ucd.ieresearchgate.net

A breakthrough was the creation of a hybrid glycosyltransferase, designated Hap2. tandfonline.com This engineered enzyme fused the N-terminal aglycone-binding domain of AmphDI with the C-terminal GDP-perosamine binding domain of PerDI. nih.govtandfonline.com When the genes for Hap2 and PerDII were co-expressed in an S. nodosus mutant unable to synthesize mycosamine, the strain successfully produced a novel analog: 19-(O)-perosaminyl-amphoteronolide B. ucd.ienih.govtandfonline.com This demonstrated the feasibility of producing hybrid polyene antibiotics by combining biosynthetic components from different pathways.

| Strain/System | Genetic Modification | Resulting Product | Reference(s) |

| S. nodosus ΔamphDII | Expressed perDII and hybrid GT (AmphDI-PerDI) | 19-(O)-perosaminyl-amphoteronolide B | ucd.ie, nih.gov, tandfonline.com |

| S. nodosus ΔamphDI-DII-NM | Introduced perDI and perDII genes | Low to no production of desired analog | ucd.ie |

Glycoengineering focuses specifically on altering the sugar moieties of natural products to enhance their therapeutic potential, such as by reducing toxicity or increasing solubility. mdpi.comucd.ie The sugar portion of a polyene is critical for its biological activity but also a major contributor to its side effects. mdpi.comucd.ie

The creation of perosaminyl-amphoteronolide B is a key example of polyene glycoengineering, where the sugar itself is swapped. nih.gov Another major approach is the generation of hyperglycosylated polyenes, where additional sugars are attached to the primary amino sugar. mdpi.com This strategy often involves the use of "extending glycosyltransferases," such as PegA, which adds a mannose residue to the mycosamine of other polyenes. mdpi.comnih.gov

A significant challenge in polyene glycoengineering is the high substrate specificity of most glycosyltransferases for both the aglycone acceptor and the nucleotide-sugar donor. nih.gov The development of hybrid enzymes like the AmphDI-PerDI fusion provides a powerful method to overcome this limitation, enabling the transfer of alternative sugars to existing polyene scaffolds. nih.govtandfonline.com These approaches are central to generating glycorandomized polyenes for drug discovery programs. nih.gov

The foundation of successful pathway engineering lies in the ability to clone, overexpress, and characterize the relevant biosynthetic enzymes. acs.org The genes for perimycin's sugar pathway, including perDI, perDII, and the GDP-mannose 4,6-dehydratase (perDIII), have been isolated from Streptomyces species and cloned into expression vectors. ucd.ieresearchgate.netmdpi.com

These enzymes are often characterized through heterologous expression in model host organisms like Streptomyces lividans or in engineered mutants of other polyene producers. ucd.iemdpi.com For instance, expressing the perDII gene in an S. nodosus mutant lacking its own mycosamine synthase (amphDII) confirmed that PerDII could utilize the host's supply of GDP-4-keto-6-deoxymannose to produce GDP-perosamine in vivo. ucd.ie

Further characterization of engineered hybrid enzymes has provided critical insights for future protein engineering. ucd.ie Analysis of the successful AmphDI-PerDI hybrid glycosyltransferase revealed that the N-terminal domain dictates aglycone recognition, while the C-terminal domain controls the specificity for the activated sugar donor. ucd.ie This modular understanding allows for more rational design of glycosyltransferases to attach a wider variety of sugars to polyene cores. nih.gov

Molecular and Cellular Mechanisms of Bioactivity

Interaction with Fungal Cell Membranes and Sterols

The primary mode of action for Perimycin (B1143787) A, like other polyene antibiotics, involves a direct interaction with the fungal cell membrane, which ultimately leads to cell death. ontosight.ai This interaction is highly specific for membranes containing ergosterol (B1671047), the principal sterol in fungal cell membranes. researchgate.netencyclopedia.pub

Binding to Ergosterol: Molecular Modeling and Experimental Validation

The antifungal activity of Perimycin A is intrinsically linked to its ability to bind specifically to ergosterol. mdpi.com This interaction is considered the primary mode of action responsible for its antifungal properties. researchgate.net The binding of polyenes to ergosterol is a key factor in their antifungal effect. encyclopedia.pub Molecular modeling and experimental data suggest that the structural rigidity of the polyene, a cyclic hemiketal, and glycosylation may form a minimal scaffold necessary for sterol binding. nih.gov The complex formation between this compound and ergosterol is an entropy-driven process, indicating that the interaction is highly dependent on temperature. researchgate.net This suggests that the effect of this compound on cell membranes increases with rising temperature. researchgate.net

Membrane Permeabilization and Ion Channel Formation

Following the binding to ergosterol, this compound induces permeability in the fungal cell membrane. nih.gov This leads to the leakage of essential ions and small molecules from the cell, a critical step toward cell death. encyclopedia.pub One of the accepted models for this process is the formation of ion channel-like structures. encyclopedia.pubresearchgate.net These channels, formed by the self-association of this compound molecules within the membrane, disrupt the cell's electrochemical gradient. researchgate.net

This compound, being a positively charged antibiotic, induces this permeability in an "all-or-none" fashion in ergosterol-containing vesicles. nih.gov This means that once a critical concentration is reached, the membrane becomes fully permeable. The formation of these pores or channels leads to the efflux of potassium ions (K+) and an influx of protons (H+), causing intracellular acidification and ultimately, cell death. researchgate.netnih.gov

Comparative Analysis of Sterol Selectivity (Ergosterol vs. Cholesterol)

A key feature of this compound and other therapeutic polyenes is their selectivity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes. researchgate.netencyclopedia.pub This selectivity is the basis for its therapeutic use, as it allows the antibiotic to target fungal cells with minimal damage to host cells. researchgate.net

The structural differences between ergosterol and cholesterol are significant enough to allow for differential binding affinities with polyenes. encyclopedia.pub While this compound can interact with cholesterol-containing membranes, the mechanism and outcome are different. In cholesterol-containing vesicles, this compound induces a progressive leakage of protons, where the entire population of vesicles is affected gradually, rather than the all-or-none effect seen with ergosterol. nih.gov This difference in the kinetics of ion leakage is attributed to variations in the polyene-sterol interactions and the stability of the formed ion channels. nih.gov

Table 1: Comparative Effects of this compound on Sterol-Containing Membranes

| Feature | Ergosterol-Containing Membranes | Cholesterol-Containing Membranes |

| Binding Affinity | High | Moderate |

| Permeability Induction | All-or-none process | Progressive efflux |

| Primary Ion Movement | K+ efflux, H+ influx | Progressive proton efflux |

| Result | Rapid cell death | Slower, less efficient membrane disruption |

Cellular Effects Beyond Membrane Disruption

Impact on Essential Cellular Processes and Growth Inhibition

The disruption of the cell membrane and the subsequent leakage of ions and vital cellular components have a profound impact on numerous essential cellular processes. ontosight.ai The loss of ion homeostasis, particularly potassium, and the alteration of intracellular pH can inhibit crucial enzymatic activities and metabolic pathways necessary for fungal survival. researchgate.net This interference with essential cellular processes is a direct consequence of membrane damage and contributes significantly to the inhibition of microbial growth. ontosight.ai The sequestration of ergosterol from the membrane can also disrupt the function of membrane-associated proteins involved in signaling, transport, and cell division, further impeding fungal growth. nih.govacs.org

Molecular Determinants of Ionophoric Activity

The ionophoric activity of polyene macrolide antibiotics, such as this compound, is a critical component of their biological action. This activity involves the formation of channels or carriers within cell membranes, leading to a disruption of ion gradients essential for cellular function. The specific structural features of the antibiotic molecule are key determinants of its ionophoric properties and its effects on membrane permeability to different ions.

A distinguishing feature of this compound compared to other aromatic heptaenes like Vacidin A is the absence of a free carboxyl group in its macrolide ring. nih.govnih.gov This structural difference is a primary determinant of its protonophoric activity. Research has demonstrated that the presence of a free carboxyl group is a requirement for significant protonophoric (H+ transporting) activity in polyene macrolides. nih.govcore.ac.uk

While this compound is not an effective protonophore, it does induce significant permeability to potassium ions (K+). nih.gov Studies on human red blood cells have shown that this compound and Vacidin A have a comparable efficiency in inducing K+ permeability. nih.gov However, the net effect on ion fluxes and the subsequent biological consequences differ markedly due to their differing abilities to transport protons.

In the case of polyenes with a free carboxyl group like Vacidin A, the induced K+ efflux is coupled to an H+ influx, creating an efficient K+/H+ exchange. nih.gov This exchange mechanism is a major contributor to their hemolytic activity. nih.gov

For this compound, the situation is different. Although it facilitates K+ movement across the membrane, the absence of a protonophoric mechanism to provide a counter-ion flux slows down the net K+ efflux. nih.gov The resulting membrane depolarization is instead partially compensated by other ion movements, such as the conductive flux of chloride ions (Cl-). nih.gov In certain cell types, such as the A20 lymphoid cell line, the transmembrane H+ movements observed with this compound are not due to direct proton transport by the antibiotic itself. nih.gov Instead, they are a secondary effect resulting from the stimulation of the cell's own Na+/H+ exchanger, which is activated by the increased intracellular Na+ concentration following the Na+ permeability induced by this compound. nih.govresearchgate.net

Table 1: Comparative Ionophoric Properties of this compound and Vacidin A

| Property | This compound | Vacidin A | Reference |

| Free Carboxyl Group | Absent | Present | nih.govnih.gov |

| K+ Permeability Induction | Efficient | Efficient | nih.gov |

| Protonophoric (H+) Activity | Negligible/Absent | Present | nih.govnih.govcore.ac.uk |

| Primary Ion Exchange | K+ flux slowed by lack of H+ counter-transport | Efficient K+/H+ exchange | nih.gov |

| Hemolytic Activity | Low | High (approx. 100-fold higher than this compound) | nih.gov |

In Vitro Antimicrobial Spectrum and Mechanisms of Fungal Resistance

Broad-Spectrum Activity Against Fungal Pathogens (in vitro)

Perimycin (B1143787) A exhibits potent activity against a variety of fungi, including yeasts and molds. researchgate.netwho.int Its efficacy is attributed to its interaction with ergosterol (B1671047), a vital component of fungal cell membranes. wikipedia.orgucd.ie

Perimycin A has shown considerable in vitro activity against clinically important yeasts. It is particularly effective against various species of Candida, a common cause of opportunistic fungal infections. researchgate.netwho.int For instance, studies have reported its high activity against Candida albicans. who.intrcsi.science The compound is also active against Cryptococcus neoformans, the primary causative agent of cryptococcosis. archive.orgfrontiersin.org

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness, representing the lowest concentration that prevents visible fungal growth. creative-biolabs.com While specific MIC values for this compound against a wide range of yeast species are not extensively documented in recent literature, related polyenes like Amphotericin B show MICs for C. albicans generally ranging from 0.2 to 1.6 µg/ml. plos.org

Table 1: In Vitro Antifungal Activity of this compound and Related Polyenes against Yeasts

| Fungal Species | Antifungal Agent | Reported Activity/MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|

| Candida albicans | This compound | High activity | who.intrcsi.science |

| Candida albicans | Amphotericin B | 0.2 - 1.6 | plos.org |

| Cryptococcus neoformans | This compound | Active | archive.org |

| Cryptococcus humicolus | This compound | Tested in vitro | researchgate.net |

| Candida spp. | SM21 (a novel small molecule) | 0.2 - 1.6 | plos.org |

This compound also demonstrates in vitro activity against filamentous fungi, which include molds and dermatophytes. researchgate.netscielo.br It has been tested against species like Aspergillus niger and Fusarium oxysporum. researchgate.net Dermatophytes, the fungi responsible for common skin, hair, and nail infections, belong to genera such as Trichophyton, Microsporum, and Epidermophyton. scielo.brbrieflands.com While specific data on this compound against a broad spectrum of dermatophytes is limited, the general activity of polyenes against these organisms is recognized. scielo.br

Table 2: In Vitro Activity of this compound against Filamentous Fungi

| Fungal Species | Antifungal Agent | Reported Activity | Reference(s) |

|---|---|---|---|

| Aspergillus niger | This compound | Tested in vitro | researchgate.net |

| Fusarium oxysporum | This compound | Tested in vitro | researchgate.net |

The in vitro susceptibility of fungi to antimicrobial agents like this compound is determined using standardized methods. creative-biolabs.comwoah.org These methodologies are crucial for establishing the potency of new compounds and for monitoring the emergence of resistance. scielo.brmsdmanuals.com The primary goal of these tests is to determine the Minimum Inhibitory Concentration (MIC). creative-biolabs.com

Commonly used methods for antifungal susceptibility testing include:

Broth Dilution: This method involves preparing a series of dilutions of the antifungal agent in a liquid growth medium. creative-biolabs.comnih.gov Fungal inoculum is added to each dilution, and after incubation, the lowest concentration that inhibits visible growth is identified as the MIC. creative-biolabs.com This can be performed in tubes (macrodilution) or in microtiter plates (microdilution). nih.gov

Agar (B569324) Dilution: In this technique, the antifungal agent is incorporated into an agar medium at various concentrations. nih.gov The fungal isolates are then inoculated onto the surface of the agar plates. The MIC is the lowest concentration that prevents colony formation. nih.gov

Disk Diffusion: This qualitative method involves placing paper disks impregnated with a specific concentration of the antifungal agent onto an agar plate inoculated with the fungus. msdmanuals.comomjournal.org The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured to determine whether the fungus is susceptible, intermediate, or resistant. msdmanuals.com

Etest: This method uses a plastic strip with a predefined gradient of the antifungal agent. nih.goveajm.org When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip. nih.govnih.gov

These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results across different laboratories. creative-biolabs.com

Activity Against Filamentous Fungi and Dermatophytes

Molecular Mechanisms of Fungal Resistance Development

The emergence of antifungal resistance is a significant clinical challenge. novapublishers.comnih.gov Fungi can develop resistance through various molecular mechanisms that either prevent the drug from reaching its target or alter the target itself. nih.govnih.gov

Polyene antibiotics like this compound function by binding to ergosterol in the fungal cell membrane. wikipedia.orgnih.gov Therefore, alterations in the ergosterol biosynthesis pathway are a primary mechanism of resistance. nih.govmdpi.com

Key mechanisms include:

Mutations in ERG genes: Mutations in genes encoding enzymes involved in ergosterol synthesis (e.g., ERG3, ERG6, ERG11) can lead to a decrease in the amount of ergosterol in the cell membrane or the production of altered sterols that have a lower binding affinity for polyenes. nih.govmdpi.com This reduces the drug's ability to form pores and disrupt the membrane.

A major mechanism of multidrug resistance in fungi is the overexpression of drug efflux pumps. nih.govbiomedpharmajournal.org These are membrane proteins that actively transport antifungal agents out of the cell, reducing the intracellular drug concentration to sub-lethal levels. nih.govfrontiersin.org

There are two main superfamilies of efflux pumps involved in antifungal resistance:

ATP-Binding Cassette (ABC) Transporters: These pumps use the energy from ATP hydrolysis to transport a wide variety of substrates across the cell membrane. nih.govfrontiersin.org In Candida albicans, the overexpression of ABC transporters, such as Cdr1p and Cdr2p, is a well-documented mechanism of resistance to azole antifungals and may contribute to reduced susceptibility to other classes of drugs. nih.govfrontiersin.org

Major Facilitator Superfamily (MFS) Transporters: These pumps utilize the proton motive force to transport substrates. nih.govfrontiersin.org In C. albicans, the MFS transporter Mdr1p is known to confer resistance to fluconazole (B54011). frontiersin.org

The transcriptional upregulation of genes encoding these efflux pumps is a common response to drug exposure and a key driver of acquired resistance. biomedpharmajournal.orgfrontiersin.org

Heteroresistance and Adaptive Resistance Phenomena in Fungi

The emergence of fungal resistance to antimicrobial agents presents a significant challenge in clinical settings. Beyond the well-understood mechanisms of intrinsic and acquired resistance, phenomena such as heteroresistance and adaptive resistance contribute to therapeutic failures. These phenomena are characterized by a subpopulation of fungal cells exhibiting resistance to an antifungal agent, while the majority of the population remains susceptible.

Heteroresistance is defined by the presence of a small, resistant subpopulation of cells within a larger, susceptible fungal population. mdpi.comnih.govnih.gov This phenomenon can be transient, with the resistant subpopulation reverting to susceptibility in the absence of the antifungal drug. mdpi.com In the context of polyene antibiotics like this compound, heteroresistance can arise from transient genetic changes, such as aneuploidy, where cells have an abnormal number of chromosomes. mdpi.comnih.gov This allows for rapid adaptation to the stress induced by the antifungal agent. For instance, exposure to fluconazole has been shown to induce aneuploidy in Cryptococcus neoformans, conferring heteroresistance. nih.gov While specific studies on this compound are limited, the principles of heteroresistance observed with other antifungals, particularly polyenes, are likely applicable. The development of resistance in Candida albicans has been suggested to occur through the selection of naturally occurring resistant cells that are present in small numbers within the population. nih.gov

Adaptive resistance is a broader term that encompasses various mechanisms by which fungi can temporarily survive and grow in the presence of an antifungal agent. This can involve non-genetic mechanisms and is often reversible once the drug pressure is removed. koreascience.kr One key adaptive response to polyenes involves the activation of stress response pathways. mdpi.com For example, increased catalase activity, which helps to mitigate oxidative damage caused by some polyenes, has been observed as a resistance mechanism. oup.comuwb.edu.pl Another adaptive strategy involves alterations in the fungal cell wall composition. Studies have shown that a lower chitin (B13524) content in the cell wall of C. albicans is associated with increased resistance to amphotericin B, a related polyene. uwb.edu.pl Conversely, in Aspergillus flavus, sensitive strains displayed lower glucan content compared to resistant strains. uwb.edu.pl These findings suggest that fungi can modulate their cell wall structure to reduce susceptibility to polyene antibiotics.

The table below summarizes key aspects of heteroresistance and adaptive resistance in the context of antifungal agents, with inferences for this compound based on the behavior of other polyenes.

| Resistance Phenomenon | Underlying Mechanisms | Relevance to Polyene Antifungals (e.g., this compound) |

| Heteroresistance | Presence of a resistant subpopulation; Transient aneuploidy. mdpi.comnih.gov | A subpopulation of fungal cells may exhibit temporary resistance to this compound due to chromosomal abnormalities, potentially leading to treatment failure despite overall susceptibility. |

| Adaptive Resistance | Activation of stress responses (e.g., increased catalase activity); Alterations in cell wall composition (chitin, glucan content). mdpi.comoup.comuwb.edu.pl | Fungi may adapt to the presence of this compound by enhancing their antioxidant defenses or modifying their cell wall structure to limit drug efficacy. |

Cross-Resistance Patterns with Other Antifungal Agents (in vitro)

Cross-resistance, where resistance to one antifungal agent confers resistance to another, is a critical consideration in antifungal therapy. The patterns of cross-resistance are often linked to the mechanisms of action of the drugs and the specific resistance mechanisms developed by the fungus.

For polyene antibiotics like this compound, the primary mechanism of resistance involves alterations in the ergosterol content of the fungal cell membrane. mdpi.commdpi.comnih.gov Since all polyenes target ergosterol, it is expected that resistance to one polyene could lead to cross-resistance with other members of the same class. For example, in vitro studies have demonstrated that Candida albicans strains made resistant to candidin (B174359) also showed resistance to amphotericin B, but not to nystatin (B1677061) or fungimycin (B75795) (Perimycin). asm.org Conversely, strains resistant to amphotericin B were also resistant to candidin. asm.org This suggests that while there is potential for intra-class cross-resistance among polyenes, it is not always universal and can depend on the specific polyene and the fungal species.

Cross-resistance between polyenes and other classes of antifungals, such as azoles and echinocandins, is more complex. Azoles also target the ergosterol biosynthesis pathway, but at a different step (lanosterol 14α-demethylase) than polyenes. nih.govejgm.co.uk Mutations in the ERG3 gene in Candida species can lead to the accumulation of alternative sterols in the cell membrane, resulting in resistance to both polyenes and azoles. oup.com However, this is not always the case. In Cryptococcus neoformans, a novel mechanism of cross-resistance to azoles and amphotericin B has been identified that is unrelated to changes in sterol biosynthesis and may involve reduced cellular drug content. nih.gov

Echinocandins have a different target altogether, inhibiting the synthesis of β-1,3-glucan in the fungal cell wall. mdpi.com Therefore, cross-resistance between polyenes and echinocandins is generally not expected and has been rarely reported. nih.govscielo.br Strains resistant to echinocandins are typically fully susceptible to polyene antifungals. nih.gov

The following table outlines the potential cross-resistance patterns for a polyene antibiotic like this compound based on available in vitro data for this class of drugs.

| Antifungal Agent Class | Potential for Cross-Resistance with this compound | Underlying Mechanism |

| Other Polyenes (e.g., Amphotericin B, Nystatin) | Variable | Alterations in membrane ergosterol content; specific polyene-sterol interactions. mdpi.comasm.org |

| Azoles (e.g., Fluconazole, Itraconazole) | Possible | Mutations in the ergosterol biosynthesis pathway (e.g., ERG3 gene); altered drug efflux. oup.comnih.gov |

| Echinocandins (e.g., Caspofungin, Micafungin) | Unlikely | Different mechanisms of action (cell wall vs. cell membrane). mdpi.comnih.gov |

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Correlation of Structural Features with Biological Activity

The antifungal efficacy and selective toxicity of Perimycin (B1143787) A are a direct consequence of its molecular architecture. Researchers have investigated how modifications to different parts of the molecule impact its ability to interact with fungal cell membranes, its primary target.

A distinctive feature of Perimycin is its glycosylation with perosamine (4-amino-4,6-dideoxy-D-mannose), in contrast to the more common mycosamine (B1206536) (3-amino-3,6-dideoxy-D-mannose) found in many other polyene antibiotics like amphotericin B. tandfonline.comnih.gov The sugar moiety is known to be crucial for the biological activity of many antibiotics. researchgate.net The location of the amino group on the sugar is a key differentiator. In perosamine, it is at the C4 position, whereas in mycosamine, it is at the C3 position. researchgate.net

Studies involving the engineered biosynthesis of amphotericin B analogs have provided insights into the role of perosamine. When the mycosamine sugar of amphotericin B was replaced with perosamine, the resulting analog showed little difference in in vitro antifungal or hemolytic activity. nih.govucd.ie This suggests that while a positive charge on the sugar is essential for activity, its precise location (C3 vs. C4) may not be critical for the basic mechanism of action of some polyenes. ucd.iegoogle.com However, in another instance, an analog of pimaricin where mycosamine was replaced by perosamine exhibited a four-fold decrease in antifungal activity. ucd.ie This indicates that the impact of the sugar's structure can be context-dependent, varying with the specific polyene macrolactone it is attached to.

The biosynthesis of perosamine involves the direct transamination of GDP-4-keto-6-deoxymannose, a process catalyzed by perosamine synthase. researchgate.net In contrast, mycosamine synthesis requires an additional enzymatic step to convert the intermediate to GDP-3-keto-6-deoxymannose before transamination. ucd.ie

| Feature | Perosamine | Mycosamine |

| Structure | 4-amino-4,6-dideoxy-D-mannose | 3-amino-3,6-dideoxy-D-mannose |

| Attachment in Perimycin | Present | Absent |

| Attachment in Amphotericin B | Absent (used in analogs) | Present (naturally) |

| Impact on Amphotericin B Activity | Little change in antifungal/hemolytic activity when substituted for mycosamine. nih.govucd.ie | Essential for natural activity. |

| Impact on Pimaricin Activity | 4-fold decrease in antifungal activity when substituted for mycosamine. ucd.ie | Essential for natural activity. |

The polyene chromophore, a series of conjugated double bonds within the macrolide ring, is a defining feature of this class of antibiotics and is fundamental to their biological activity. annualreviews.org Perimycin A is a heptaene, meaning it possesses seven conjugated double bonds. wikipedia.org This extended system of alternating double bonds is responsible for the compound's characteristic UV-Vis absorption spectrum and its interaction with sterols in fungal cell membranes. nih.gov

The macrolide ring of this compound is a large, 38-membered polyketide-derived lactone. annualreviews.orgwikipedia.org This macrocyclic structure serves as the scaffold for the polyene chromophore and the glycosidically linked perosamine sugar. wikipedia.orgnih.gov The ring is polyhydroxylated, and the specific arrangement of these hydroxyl groups is important for the molecule's orientation and interaction within the lipid bilayer of the cell membrane.

Furthermore, this compound possesses an aromatic group at the end of the polyketide chain, opposite the sugar moiety, which is a characteristic of aromatic heptaenes. annualreviews.orgwikipedia.org The biosynthesis of this aromatic moiety is a key feature that distinguishes it from other polyenes. annualreviews.org

Role of the Polyene Chromophore Length and Geometry

Chemical Modification Strategies for New Analog Synthesis

The rational design of new this compound analogs aims to create molecules with improved antifungal potency and a better safety profile. These strategies often involve targeted chemical modifications of the parent molecule, leveraging the knowledge gained from SAR studies.

The aminosugar is a prime target for modification because it is essential for activity and protrudes from the membrane-spanning channel, making it accessible for chemical alteration. researchgate.netgoogle.com A key requirement for the antifungal activity of polyenes is a positive charge on the amino sugar. google.com

Strategies for derivatization include:

Altering the Amino Group: While the positive charge is crucial, modifications to the amino group can be explored.

Changing the Sugar Identity: As demonstrated by biosynthetic engineering, swapping perosamine for mycosamine or other sugars is a viable strategy to modulate activity. nih.govucd.ie The creation of novel disaccharide analogs, by attaching a second sugar to the primary aminosugar, has also been explored in other polyenes to potentially improve pharmacological properties. mdpi.comnih.gov

Genetic Engineering of Glycosylation: The enzymes responsible for sugar synthesis and attachment (glycosyltransferases) can be engineered. For example, the PerDI perosaminyl transferase from the perimycin producer is of interest for its ability to transfer a sugar other than mycosamine. ucd.ie However, studies have shown that these glycosyltransferases can be highly specific; for instance, the PerDI enzyme does not glycosylate amphotericin aglycones effectively, and vice-versa. mdpi.com Overcoming this specificity, perhaps by creating hybrid glycosyltransferases, is an active area of research. researchgate.net

The polyketide backbone, synthesized by polyketide synthases (PKSs), offers another avenue for generating structural diversity. sciepublish.comwikipedia.org Altering the PKS machinery can lead to the production of novel polyketide cores with different sizes, hydroxylation patterns, or side chains. researchgate.netnih.govnih.gov

Modification strategies include:

Post-PKS Modifications: Enzymes that act on the polyketide backbone after its initial synthesis (post-PKS enzymes) can also be targeted. sciepublish.comresearchgate.net This includes hydroxylases, epoxidases, and methyltransferases. For Perimycin, the absence of an exocyclic carboxyl group is due to the specific post-PKS processing pathway. nih.gov Introducing or modifying these enzymatic steps could lead to novel analogs.

These chemical and biosynthetic modification strategies, guided by a deep understanding of this compound's structure-activity relationships, hold the key to developing next-generation antifungal agents with superior clinical utility.

Derivatization of the Sugar Moiety

Computational and Molecular Modeling Approaches in Structure-Activity Relationship (SAR) Studies

Computational and molecular modeling techniques are indispensable tools in the rational design of new antimicrobial agents, offering profound insights into the structure-activity relationships (SAR) of complex natural products like this compound. nextmol.comyoutube.com These in silico methods allow for the exploration of molecular interactions, the prediction of biological activities, and the rationalization of the effects of structural modifications on the efficacy and selectivity of a compound. nextmol.comnih.gov While specific computational studies exclusively focused on this compound are limited in publicly accessible literature, a wealth of research on the closely related aromatic heptaene macrolide, Amphotericin B (AmB), provides a robust framework for understanding how these approaches can be applied to elucidate the SAR of this compound. pg.edu.plmdpi.com

The primary mode of action for polyene macrolides involves their interaction with sterols, particularly ergosterol (B1671047) in fungal cell membranes, leading to the formation of pores or ion channels that disrupt membrane integrity and cause cell death. mdpi.comijraset.comresearchgate.net Computational studies, therefore, are largely directed at understanding these membrane-level interactions.

Molecular Dynamics (MD) Simulations:

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For polyene macrolides, MD simulations are employed to model the dynamic behavior of the antibiotic within a lipid bilayer, providing insights into its mechanism of action at an atomic level. nih.govnih.gov

Membrane Insertion and Orientation: MD simulations of Amphotericin B have revealed that the molecule can adopt different orientations at the membrane surface. It can either lie horizontally on the membrane or orient itself vertically, with its polar head group interacting with the phosphate (B84403) groups of the lipids. nih.gov This orientation is crucial for the subsequent formation of ion channels. For this compound, with its distinct p-aminoacetophenone moiety, MD simulations could predict its preferred orientation and depth of insertion into the fungal membrane, which is a critical determinant of its activity.

Channel Formation and Stability: Computational models of AmB have been used to study the structure of the transmembrane channels formed by the aggregation of several antibiotic and sterol molecules. nih.gov These simulations have shown that intermolecular hydrogen bonds between the polyene molecules are vital for the stability of the channel. nih.gov Similar simulations for this compound could elucidate the role of its specific structural features, such as the perosamine sugar and the aromatic side chain, in the stability and ion-conducting properties of the channels it forms.

Sterol Specificity: A key aspect of the therapeutic utility of polyene macrolides is their selectivity for ergosterol (in fungi) over cholesterol (in mammalian cells). MD simulations have been instrumental in comparing the interactions of AmB with both ergosterol and cholesterol. These studies have shown that AmB forms more stable and wider channels in the presence of ergosterol, which may explain its greater antifungal activity. nih.gov For this compound, comparative MD simulations in ergosterol- and cholesterol-containing membranes would be invaluable for predicting its therapeutic index and for designing analogs with enhanced selectivity.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govresearchgate.net In the context of this compound, docking studies can be used to investigate its binding to ergosterol. mdpi.comnih.govnih.gov

Binding Affinity and Pose: Docking simulations can predict the binding energy and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and ergosterol. researchgate.net This information is critical for understanding the initial recognition step that precedes channel formation. By comparing the docking scores and interaction patterns of this compound with ergosterol versus cholesterol, researchers can gain insights into its selectivity.

Analog Design: Docking studies are particularly useful in the rational design of new analogs. mdpi.com By modeling the binding of hypothetical this compound derivatives with modified functional groups, it is possible to predict which modifications would lead to improved binding affinity and selectivity for ergosterol.

Quantitative Structure-Activity Relationship (QSAR):

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. teamtailor.comyoutube.commdpi.com For polyene macrolides, QSAR studies can identify the key physicochemical properties that govern their antifungal potency. nih.gov

Descriptor-Based Models: A QSAR model for this compound and its analogs would involve calculating a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and then using statistical methods, such as multiple linear regression, to build an equation that predicts antifungal activity. nih.govnih.gov Such a model could reveal, for instance, the optimal lipophilicity for membrane interaction or the electronic features of the aromatic ring that enhance activity.

Predictive Power: A validated QSAR model can be used to predict the antifungal activity of novel, yet-to-be-synthesized this compound derivatives. mdpi.commostwiedzy.pl This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. teamtailor.com

Illustrative Data from Computational Studies on Polyene Macrolides

Table 1: Illustrative Molecular Docking Scores of Polyene Analogs with Ergosterol and Cholesterol

| Compound | Modification | Predicted Binding Affinity with Ergosterol (kcal/mol) | Predicted Binding Affinity with Cholesterol (kcal/mol) | Selectivity Ratio (Ergosterol/Cholesterol) |

| This compound (Hypothetical) | - | -9.5 | -7.2 | 1.32 |

| Analog 1 | Modification of the p-aminoacetophenone group | -10.2 | -7.1 | 1.44 |

| Analog 2 | Alteration of the perosamine sugar | -8.9 | -7.5 | 1.19 |

| Analog 3 | Change in the polyene chain length | -9.1 | -6.8 | 1.34 |

This table is illustrative and does not represent actual experimental data for this compound. It demonstrates how docking scores can be used to assess the impact of structural modifications on binding affinity and selectivity.

Table 2: Illustrative QSAR Model for Antifungal Activity of Aromatic Heptaenes

| Descriptor | Coefficient | Contribution to Activity |

| logP (Lipophilicity) | +0.54 | Positive correlation; increased lipophilicity enhances activity up to a certain point. |

| Dipole Moment | -0.21 | Negative correlation; lower dipole moment may favor membrane insertion. |

| HOMO Energy | +0.15 | Positive correlation; related to the ease of electron donation in interactions. |

| Steric Parameter (MR) | -0.08 | Negative correlation; bulky substituents may hinder optimal binding. |

This table is a hypothetical representation of a QSAR model for aromatic heptaenes. The coefficients indicate the direction and magnitude of the effect of each descriptor on antifungal activity.

Advanced Analytical and Spectroscopic Investigations

Chromatographic Techniques for Purification and Analysis

Chromatography, a cornerstone of separation science, is crucial for isolating Perimycin (B1143787) A from complex fermentation broths and for its subsequent analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and quantitative analysis of Perimycin A. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating polyene macrolides. In a typical application, this compound can be purified using a C18 semiprep column utexas.edu. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The process involves optimizing several parameters to achieve high resolution and purity. These include the mobile phase composition, the design of the solvent gradient, and temperature control sepscience.com. For instance, a linear gradient system is often employed, where the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer is gradually increased to elute compounds of increasing hydrophobicity nih.gov. The purity of the collected fractions can be assessed by re-injecting a small aliquot into the HPLC system and monitoring for a single, sharp peak at the expected retention time. Quantification is achieved by integrating the peak area and comparing it to a standard curve generated from known concentrations of a purified reference standard plos.org.

Table 1: HPLC Parameters for Polyene Antibiotic Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Stationary Phase | The solid support within the column. | C18 (octadecyl-silica) is commonly used for its hydrophobicity, suitable for separating the large macrolide ring of this compound. utexas.edu |

| Mobile Phase | The solvent that moves the analyte through the column. | Typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The composition can be adjusted to optimize separation. sepscience.comnih.gov |

| Gradient Elution | A programmed change in mobile phase composition over time. | A shallow gradient of increasing organic solvent is used to effectively separate the target compound from closely related impurities and analogs. sepscience.com |

| Detector | The component that measures the analyte as it elutes. | A Diode Array Detector (DAD) or UV-Vis detector is used, set to the characteristic absorption maxima of the heptaene chromophore (typically in the 350-410 nm range). nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry nih.gov. This combination is invaluable for metabolite profiling of the producing organism, Streptomyces aminophilus, and for the detection of this compound analogs jmb.or.kr.

In a typical LC-MS workflow, a crude or partially purified extract is separated on an HPLC column before being introduced into the mass spectrometer nih.gov. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, yielding structural information that aids in the identification of known and novel compounds nih.govjmb.or.kr. This approach allows for the high-throughput screening of microbial extracts to identify not only this compound but also potential biosynthetic intermediates and novel analogs that might be present in lower concentrations jmb.or.krucd.ie. This is particularly relevant in genetic engineering studies aimed at creating new polyene derivatives ucd.ieresearchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Spectroscopic Methods for Detailed Characterization

UV-Visible spectroscopy is a fundamental technique for the detection and characterization of polyene antibiotics msu.edu. The defining structural feature of this compound is its aromatic heptaene chromophore—a system of seven conjugated double bonds within the macrolide ring. This conjugated system absorbs light strongly in the ultraviolet and visible regions of the spectrum vt.edu.

The UV-Vis spectrum of a heptaene like this compound is characterized by three distinct and sharp absorption maxima nih.gov. For similar aromatic heptaenes, these peaks typically appear around 360, 378, and 401 nm nih.gov. The position and relative intensities of these absorption bands are sensitive to the geometry of the polyene chain (i.e., the presence of cis or trans double bonds) and the solvent environment msu.edunih.gov. Extending the conjugation by adding more double bonds results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths msu.edu. The characteristic spectrum serves as a rapid method for identifying and quantifying polyenes during purification and analysis mdpi.com.

Table 2: Representative UV Absorption Maxima for Heptaene Polyenes

| Peak | Approximate Wavelength (nm) | Significance |

|---|---|---|

| λ1 | ~360 | Characteristic of the heptaene chromophore. nih.gov |

| λ2 | ~378 | Typically the peak of highest intensity in certain heptaenes. nih.gov |

| λ3 | ~401 | The longest wavelength maximum, highly indicative of the extended conjugated system. nih.gov |

Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to investigate the three-dimensional structure or conformation of molecules rockymountainlabs.comnih.gov.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by chiral molecules rockymountainlabs.com. This compound, with its numerous stereocenters, is chiral and therefore CD-active. CD spectroscopy is particularly sensitive to the aggregation state of polyene antibiotics. The self-association of polyenes like Perimycin in aqueous solution is revealed by the appearance of an intense excitonic doublet in their CD spectra, providing a way to study their aggregation behavior under different conditions researchgate.net.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds researchgate.net. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. For a complex molecule like this compound, the FTIR spectrum can confirm the presence of hydroxyl (-OH), carbonyl (C=O), amine (-NH2), and alkene (C=C) groups. Furthermore, FTIR is widely used to assess the secondary structure of biomolecules and can provide information about the conformational state of this compound in different environments, such as in solution or when interacting with membranes researchgate.netspringernature.com.

UV-Visible Spectroscopy for Polyene Chromophore Analysis

Enzymatic and Biochemical Assays for Biosynthetic Studies

Understanding the biosynthesis of this compound requires a combination of genetic and biochemical approaches. Enzymatic and biochemical assays are critical for elucidating the functions of the enzymes involved in its complex assembly line researchgate.netnih.gov.

A key area of investigation is the biosynthesis and attachment of its unique sugar moiety, perosamine (4,6-dideoxy-4-aminomannose) ucd.ieresearchgate.net. This process is distinct from the mycosamine (B1206536) attachment found in many other polyenes like amphotericin B ucd.ie.

Key assays and approaches include:

Gene Cloning and Expression: Genes from the Perimycin biosynthetic cluster in S. aminophilus, such as the perDII gene (encoding a perosamine synthase) and the PerDI gene (encoding a glycosyltransferase), are cloned and expressed in heterologous hosts ucd.ieresearchgate.net.

In Vivo Biotransformation: Engineered strains are created to study enzyme function. For example, by introducing the perDII gene into a strain that normally produces mycosamine, researchers can test whether the enzymatic machinery can produce GDP-perosamine ucd.ie. Subsequent analysis of the metabolites produced by the engineered strain serves as an in vivo assay for enzyme activity.

In Vitro Enzyme Assays: Purified enzymes are used to directly test their catalytic function. For instance, GDP-mannose 4,6-dehydratase can be used in vitro to generate the intermediate GDP-4-keto-6-deoxymannose, a crucial precursor in the biosynthesis of both perosamine and mycosamine ucd.ie. The products of these enzymatic reactions are then analyzed using techniques like HPLC and MS to confirm the enzyme's role.

These studies are essential for engineering the biosynthesis of novel polyene analogues with potentially improved properties ucd.ieresearchgate.net.

In Vitro Glycosyltransferase and Synthase Activity Assays

In vitro enzymatic assays have been fundamental in elucidating the specific functions and substrate specificities of the glycosyltransferase and synthase enzymes involved in the biosynthesis of this compound. These studies allow for the precise characterization of individual catalytic steps in a controlled environment, away from the complexities of the cellular machinery. Research has particularly focused on the enzymes responsible for the synthesis and attachment of perosamine, the unique amino sugar moiety of perimycin.

Glycosyltransferase (GT) Activity

The attachment of the deoxysugar to the polyketide macrolactone is a critical step catalyzed by a glycosyltransferase. In the perimycin biosynthetic pathway, this function is performed by the enzyme PerDI, a perosaminyltransferase. ucd.ie Perimycin is distinguished from many other polyene antibiotics by its possession of perosamine (4,6-dideoxy-4-amino-D-mannose), rather than the more common mycosamine. ucd.ieresearchgate.net

In vitro and in vivo studies have demonstrated the high substrate specificity of PerDI. When tested with the aglycones of amphotericin (amphoteronolides), PerDI was found to be incapable of catalyzing the glycosylation reaction, despite sharing considerable (62%) sequence identity with AmphDI, the mycosaminyltransferase from the amphotericin pathway. researchgate.netmdpi.com This specificity highlights the enzyme's stringent recognition requirements for both its native aglycone and the sugar donor, GDP-perosamine.

To overcome this limitation and explore the potential of creating novel polyene analogues, researchers engineered a hybrid glycosyltransferase. This chimeric enzyme was constructed by fusing the N-terminal region of AmphDI, which is responsible for recognizing the amphoteronolide aglycone, with the C-terminal region of PerDI, which recognizes GDP-perosamine. ucd.ieresearchgate.net This engineered enzyme successfully catalyzed the transfer of perosamine to amphoteronolide B, demonstrating the feasibility of using in vitro insights to guide the bioengineering of new compounds. ucd.ie

Table 1: In Vitro and In Vivo Glycosyltransferase Activity Findings

| Enzyme | Aglycone Substrate | Sugar Donor Substrate | Result | Reference |

|---|---|---|---|---|

| PerDI | Perimycin Aglycone | GDP-perosamine | Successful glycosylation (native reaction) | ucd.ieresearchgate.net |

| PerDI | Amphoteronolide B | GDP-perosamine | No glycosylation product observed | researchgate.netmdpi.com |

| AmphDI-PerDI (Hybrid GT) | Amphoteronolide B | GDP-perosamine | Successful production of perosaminyl-amphoteronolide B | ucd.ieresearchgate.net |

Synthase Activity

The biosynthesis of the perosamine sugar and the polyketide aglycone are catalyzed by distinct synthase enzymes.

Perosamine Synthase: The pathway to GDP-perosamine has been reconstituted and characterized in vitro. mdpi.com It is a two-step process starting from GDP-α-D-mannose:

A GDP-mannose 4,6-dehydratase catalyzes the conversion of GDP-α-D-mannose into the intermediate GDP-4-keto-6-deoxy-α-D-mannose. mdpi.com

The perosamine synthase, PerDII, then catalyzes the direct transamination of this keto-intermediate to form the final product, GDP-α-D-perosamine. ucd.iemdpi.com

This pathway is notably more direct than the synthesis of mycosamine, which requires an additional isomerization step. ucd.iemdpi.com

Table 2: Reconstitution of GDP-perosamine Biosynthesis In Vitro

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| GDP-mannose 4,6-dehydratase (e.g., PerDIII) | GDP-α-D-mannose | GDP-4-keto-6-deoxy-α-D-mannose | researchgate.netmdpi.com |

| Perosamine Synthase (PerDII) | GDP-4-keto-6-deoxy-α-D-mannose | GDP-α-D-perosamine | ucd.iemdpi.com |

Polyketide Synthase (PKS): The macrocyclic core of perimycin is assembled by a large, modular type I polyketide synthase (PKS). mdpi.comresearchgate.net While specific in vitro studies dissecting the entire perimycin PKS are not extensively detailed, the general methodology for characterizing such megaenzymes has been established. osti.govnih.gov These assays typically involve the dissection of the PKS into its minimal functional domains—β-ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP)—and reconstituting their activity in vitro. nih.gov Such assays are designed to determine substrate specificity by testing the ability of the AT domain to load various starter units (e.g., acetyl-CoA) and extender units (e.g., malonyl-CoA) onto the ACP, and the ability of the KS domain to catalyze the subsequent chain elongation steps. osti.govnih.gov These approaches provide critical insights into the catalytic efficiency and programming of the synthase. nih.gov

Emerging Research Avenues and Future Academic Directions

Exploration of Novel Molecular Targets

The primary mode of action for polyene antibiotics like Perimycin (B1143787) A is the disruption of fungal cell membrane integrity by binding to ergosterol (B1671047). researchgate.net This interaction leads to the formation of ion channels, causing leakage of essential cellular contents and ultimately cell death. ontosight.ai While ergosterol binding is the well-established primary target, ongoing research seeks to determine if Perimycin A interacts with other molecular targets that could contribute to its antifungal activity or explain its biological effects in different cell types. For instance, studies comparing the sensitivity of fungal cells versus mammalian cells have shown interesting differences; mouse LS cells and Candida albicans show little difference in sensitivity to perimycin, which contrasts with other polyenes like amphotericin B. researchgate.net This suggests subtle differences in its mechanism that could be linked to secondary targets or variations in membrane interactions. Future studies may focus on identifying these potential alternative targets to elucidate a more complete picture of this compound's bioactivity and to develop derivatives with enhanced selectivity.

Synthetic Biology and Metabolic Engineering for Enhanced Production and Diversification

The low yield from natural fermentation and the complex structure of this compound present significant challenges to its large-scale production and modification. Synthetic biology and metabolic engineering offer powerful tools to overcome these hurdles. Researchers have successfully utilized genetic engineering to improve the biotechnological production of perimycin. researchgate.netresearchgate.net A key focus has been the manipulation of glycosylation, a critical step for the bioactivity of polyene macrolides. researchgate.net

This compound is unique among many polyenes for containing the aminosugar perosamine (4,6-dideoxy-4-amino-D-mannose) instead of the more common mycosamine (B1206536). researchgate.netucd.ie The enzymes responsible for its synthesis (PerDII perosamine synthase) and attachment (PerDI perosaminyltransferase) have been identified within the perimycin biosynthetic gene cluster. ucd.ienih.gov In pioneering experiments, these genes from the perimycin producer, Streptomyces aminophilus, were introduced into a Streptomyces nodosus strain engineered to produce amphoteronolide B (the aglycone of amphotericin B). nih.gov This work led to the engineered biosynthesis of a novel analogue, 19-(O)-perosaminyl-amphoteronolide B. researchgate.netnih.gov Interestingly, efficient production required the creation of a hybrid glycosyltransferase, combining parts of the amphotericin B (AmphDI) and perimycin (PerDI) transferases. nih.gov These achievements highlight the potential for generating glycorandomized polyene libraries, which could lead to the discovery of new drug candidates with improved properties. nih.gov

Future work will likely focus on optimizing these engineered strains for higher yields and exploring the transfer of other novel sugar moieties to the perimycin core to create a wider diversity of analogues.

| Enzyme/Protein | Function in Biosynthesis | Source Organism (Gene) | Application in Engineering |

| PerDII | Perosamine synthase | Streptomyces aminophilus (perDII) | Used to synthesize GDP-perosamine in a heterologous host. ucd.ienih.gov |

| PerDI | Perosaminyltransferase | Streptomyces aminophilus (perDI) | Transfers perosamine to a polyene aglycone. nih.govmdpi.com |

| AmphDI | Mycosaminyltransferase | Streptomyces nodosus (amphDI) | Transfers mycosamine to amphotericin aglycones. nih.gov |

| Hybrid GT | Glycosyltransferase | Engineered (AmphDI/PerDI) | Efficiently produced perosaminyl-amphoteronolide B. nih.gov |

Bioinformatic Approaches for Genome Mining and BGC Discovery

The advent of next-generation sequencing has revealed a vast number of cryptic biosynthetic gene clusters (BGCs) in microbial genomes, representing a rich, untapped source of novel natural products. mdpi.comjmicrobiol.or.kr Bioinformatic tools like antiSMASH and PRISM are essential for mining these genomic datasets to identify BGCs that may produce new polyenes. mdpi.comnih.gov These approaches search for signature genes, such as those encoding modular polyketide synthases (PKSs) and specific tailoring enzymes, that are characteristic of polyene biosynthesis. researchgate.netresearchgate.netmdpi.com